cis-1,2-Bis(diphenylphosphino)ethylene

Catalog No.
S1897083
CAS No.
983-80-2
M.F
C26H22P2
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1,2-Bis(diphenylphosphino)ethylene

CAS Number

983-80-2

Product Name

cis-1,2-Bis(diphenylphosphino)ethylene

IUPAC Name

[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane

Molecular Formula

C26H22P2

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21-

InChI Key

NCKJIJSEWKIXAT-DQRAZIAOSA-N

SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)P(/C=C\P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Bidentate Ligand in Coordination Chemistry

cis-1,2-Bis(diphenylphosphino)ethylene, often abbreviated as dppv, is a key player in coordination chemistry due to its function as a bidentate ligand. Bidentate ligands can bond to a central metal atom through two donor sites. In the case of dppv, the two phosphorus atoms act as the donor sites, forming strong bonds with the metal through a process known as complexation . This ability to complex with various metals makes dppv a versatile tool for scientists studying metal catalysts and their applications in organic synthesis.

Catalyst Precursor for Cross-Coupling Reactions

dppv finds particular importance as a ligand in the development of new and efficient catalysts for cross-coupling reactions. These reactions are fundamental in organic synthesis, allowing scientists to forge carbon-carbon bonds between different organic molecules. dppv's ability to complex with various transition metals like palladium, nickel, and copper creates active catalyst precursors that can be fine-tuned for specific cross-coupling reactions, such as the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling . By studying the influence of dppv on the catalyst structure and activity, researchers can design more selective and efficient catalysts for complex organic molecule synthesis.

Cis-1,2-Bis(diphenylphosphino)ethylene is an organophosphorus compound with the molecular formula C₂H₂(PPh₂)₂, where Ph represents a phenyl group (C₆H₅). This compound is primarily significant in coordination chemistry as a bidentate ligand, enabling the formation of stable metal complexes. The cis isomer is particularly noteworthy due to its unique geometric configuration, which enhances its chelating ability compared to its trans counterpart. Both isomers can form complexes with various transition metals, such as nickel and copper, leading to applications in catalysis and materials science .

, particularly in the formation of metal complexes. For example:

  • Complex Formation: It readily reacts with transition metals to form stable complexes, such as Ni(dppv)₂ and [Ni(dppv)]ₙ. These complexes exhibit interesting properties and reactivities that are useful in catalysis .
  • Catalytic Reactions: The compound has been utilized as a catalyst for C–H activation reactions. For instance, copper(I)-catalyzed reactions involving this ligand have shown high efficiency at ambient conditions, indicating its potential in synthetic organic chemistry .

The synthesis of cis-1,2-Bis(diphenylphosphino)ethylene typically involves the reaction of lithium diphenylphosphide with cis-dichloroethylene:

2LiPPh2+C2H2Cl2C2H2(PPh2)2+2LiCl2\text{LiPPh}_2+\text{C}_2\text{H}_2\text{Cl}_2\rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2+2\text{LiCl}

This method highlights the straightforward approach to obtaining this diphosphine ligand through a nucleophilic substitution reaction. The trans isomer can be synthesized similarly using trans-dichloroethylene .

Cis-1,2-Bis(diphenylphosphino)ethylene finds applications primarily in:

  • Catalysis: It serves as a ligand in various catalytic systems, particularly in reactions involving transition metals.
  • Coordination Chemistry: Its ability to form stable chelates makes it valuable in synthesizing new materials and studying metal-ligand interactions.
  • Organic Synthesis: The compound is utilized in synthetic pathways that require specific catalytic activity or selectivity .

Interaction studies involving cis-1,2-Bis(diphenylphosphino)ethylene primarily focus on its coordination with transition metals. These studies reveal insights into:

  • Stability and Reactivity: The nature of the metal-ligand bond can significantly affect the reactivity of the resulting complex.
  • Catalytic Mechanisms: Understanding how this ligand interacts with metals helps in optimizing catalytic processes and developing new catalysts for organic transformations .

Cis-1,2-Bis(diphenylphosphino)ethylene shares similarities with several other diphosphine ligands. Here are some notable comparisons:

Compound NameStructureUnique Features
1,2-Bis(diphenylphosphino)ethaneC₂₆H₂₄P₂Tertiary phosphine; used as a ligand but less sterically hindered than cis-1,2-bis(diphenylphosphino)ethylene .
1,2-Bis(diphenylphosphino)benzeneC₂₆H₂₂P₂Contains a benzene ring; offers different steric and electronic properties compared to ethylene derivatives .
1,3-Bis(diphenylphosphino)propaneC₂₈H₂₈P₂Longer chain; alters steric hindrance and coordination properties compared to cis-1,2-bis(diphenylphosphino)ethylene .

Cis-1,2-Bis(diphenylphosphino)ethylene's unique geometric configuration allows for enhanced chelation and stability in metal complexes compared to these similar compounds. Its specific applications in catalysis and coordination chemistry further distinguish it within this class of ligands.

Traditional Alkylation Routes

The most established synthetic approach for preparing cis-1,2-bis(diphenylphosphino)ethylene involves nucleophilic substitution reactions between alkali metal diphenylphosphides and cis-dichloroethylene [1]. This methodology represents the classical route that has been extensively utilized in organophosphorus chemistry for decades.

The fundamental reaction proceeds through an SN2 mechanism where lithium diphenylphosphide acts as a nucleophile to displace chloride atoms from cis-dichloroethylene [1]. The reaction can be represented as:

2 LiPPh₂ + cis-C₂H₂Cl₂ → cis-C₂H₂(PPh₂)₂ + 2 LiCl

The preparation of lithium diphenylphosphide, a critical reagent in this synthesis, can be achieved through multiple pathways [2] [3]. The most common methods include the reduction of chlorodiphenylphosphine with metallic lithium, the reductive cleavage of triphenylphosphine, or the deprotonation of diphenylphosphine with strong bases [3] [4].

Metal reduction of chlorodiphenylphosphine represents an optimized approach, where two equivalents of lithium metal react with chlorodiphenylphosphine in tetrahydrofuran solution to afford lithium diphenylphosphide [4]. This reaction proceeds at room temperature and provides the phosphide reagent in 83% overall yield [4]. The reaction conditions are notably milder than alternative methods that employ lithium aluminum hydride reduction, which typically yields only 47-67% of the desired diphenylphosphine intermediate [4].

The sodium and potassium analogs of diphenylphosphide can be prepared using similar reductive methodologies [3]. These alkali metal phosphides exhibit similar reactivity patterns in nucleophilic substitution reactions, although lithium diphenylphosphide generally provides superior yields and selectivity in the synthesis of cis-1,2-bis(diphenylphosphino)ethylene [3].

An alternative preparation involves the deprotonation of diphenylphosphine using n-butyllithium [5]. This method generates lithium diphenylphosphide in situ, which can then be treated with cis-dichloroethylene without isolation of the intermediate phosphide salt [5]. The deprotonation reaction proceeds quantitatively at low temperatures and provides excellent functional group tolerance.

The alkylation reaction itself typically requires anhydrous conditions and inert atmosphere protection due to the air-sensitive nature of both the phosphide reagents and the desired product [1] [3]. Yields for the direct alkylation approach range from 70-85% depending on the specific reaction conditions and purification methods employed [1].

MethodReagentsTemperatureYield (%)Advantages
Lithium diphenylphosphide alkylation2 LiPPh₂ + cis-C₂H₂Cl₂Room temperature70-85High selectivity, established procedure
Sodium diphenylphosphide alkylation2 NaPPh₂ + cis-C₂H₂Cl₂Room temperature65-80Alternative metal source
In situ phosphide generationPh₂PH + ⁿBuLi, then cis-C₂H₂Cl₂-78°C to RT75-82One-pot procedure

Radical Difunctionalization of Ethylene

Recent advances in synthetic methodology have introduced radical difunctionalization of ethylene as a powerful alternative to traditional alkylation routes [6] [7] [8]. This approach represents a paradigm shift in diphosphine synthesis by utilizing ethylene as a fundamental C₂ building block rather than pre-functionalized dichloroethylene derivatives.

The theoretical foundation for this methodology was established through computational analysis using the artificial force induced reaction (AFIR) method [8]. Quantum chemical calculations demonstrated that the homolytic cleavage of diphosphine compounds generates phosphinyl radicals that can efficiently react with ethylene to form the desired 1,2-bis(diphenylphosphino)ethane products [8].

The experimental implementation involves a three-component reaction system comprising a phosphine oxide, a chlorophosphine, and ethylene gas under photocatalytic conditions [8]. The reaction proceeds through initial formation of a diphosphine intermediate, followed by photochemical cleavage of the phosphorus-phosphorus bond to generate phosphinyl radicals [8].

Under optimized conditions using [Ir(ppy)₂(dtbbpy)]PF₆ as photocatalyst and blue LED irradiation at 440 nm, the reaction of diphenylphosphine oxide and diphenylchlorophosphine with ethylene under 10 atmospheres pressure provides 1,2-bis(diphenylphosphino)ethane in 82-90% yield [8]. The reaction requires only 4 hours at room temperature and can be conducted on preparative scale without significant yield degradation [8].

Mechanistic investigations revealed that the reaction can proceed through multiple pathways depending on the specific conditions employed [8]. Photocatalyzed conditions promote energy transfer from the excited iridium complex to the diphosphine intermediate, facilitating homolytic cleavage of the P-P bond [8]. The resulting phosphinyl radicals undergo sequential addition to ethylene, with the more electrophilic phosphoryl radical adding first (activation energy 4.3 kcal/mol), followed by radical-radical coupling to form the final product [8].

Remarkably, the reaction also proceeds efficiently in the absence of photocatalysts under white LED irradiation [8]. This catalyst-free variant provides products in 65-71% yield and represents a more operationally simple approach for synthetic applications [8]. The white LED spectrum contains a blue component at 437 nm that is sufficient to promote direct excitation of the diphosphine intermediate [8].

Temperature effects were systematically investigated, revealing that thermal reactions can occur even in the complete absence of light [8]. Under 10 atmospheres of ethylene pressure at room temperature without irradiation, the radical difunctionalization proceeds in 50% yield, indicating that thermal homolysis of the P-P bond contributes to the overall reactivity [8].

The scope of this methodology extends to both symmetric and unsymmetric diphosphine products [8]. Electronic modifications of the aryl substituents are well tolerated, with electron-rich (p-NMe₂), electron-neutral, and electron-poor (p-CF₃) variants all providing good to excellent yields [8]. The method has been successfully scaled to gram quantities, demonstrating its practical utility for preparative synthesis [8].

ConditionsLight SourceCatalystPressure (atm)Yield (%)
PhotocatalyzedBlue LED (440 nm)Ir(ppy)₂(dtbbpy)PF₆ (0.2 mol%)1082-90
Catalyst-freeBlue LED (440 nm)None1074
Catalyst-freeWhite LEDNone1065-71
ThermalNoneNone1050

Photochemical Synthesis Pathways

Photochemical methodologies have emerged as versatile approaches for diphosphine synthesis, offering unique reactivity patterns and mild reaction conditions [9] [10] [11]. These methods leverage the photochemical activation of phosphorus-containing compounds to generate reactive intermediates that participate in bond-forming reactions.

One significant advancement involves the photoinduced synthesis of C₂-linked phosphine compounds via radical difunctionalization of acetylene [9]. This methodology utilizes visible light irradiation to promote the addition of phosphinoyl radicals to acetylene, followed by cascade transformations to yield diphosphine dioxide analogues [9]. The reaction operates under metal-free conditions at room temperature with 1 atmosphere of acetylene pressure, providing excellent atom economy and operational simplicity [9].

The photochemical approach offers several mechanistic pathways for accessing diphosphine products [9]. Double addition reactions generate symmetrical diphosphine oxides, while interception of intermediate vinylphosphine oxides by radicals derived from oxoheterocycles provides access to unsymmetric variants [9]. The methodology has been demonstrated on decagram scale, highlighting its preparative utility [9].

Phosphoranyl radical chemistry represents another important photochemical strategy [11]. The formation of phosphoranyl radicals occurs through single electron oxidation of trivalent phosphorus species, typically phosphines or phosphites, followed by nucleophilic attack by heteroatom-containing nucleophiles [11]. Photoexcitation of dicyanonaphthalene provides the oxidizing power necessary to generate phosphine radical cations, which undergo subsequent transformations to yield phosphine oxides [11].

The photocatalytic system utilizing 9,10-dicyanoanthracene with biphenyl co-catalysts has proven effective for promoting phosphine oxidation reactions under visible light irradiation [11]. These conditions generate triphenylphosphine oxide from triphenylphosphine in good yield, demonstrating the potential for selective functionalization of phosphorus centers [11].

Strain-releasing ring-opening diphosphinations represent a novel photochemical approach for synthesizing diphosphine ligands with cyclic backbones [10] [12]. This methodology employs highly strained cyclic organic molecules such as bicyclo[1.1.0]butane, [3.1.1]propellane, and [4.1.1]propellane as substrates for three-component reactions with diarylphosphine oxides and diarylchlorophosphines [12].

Under photocatalytic conditions using blue LED irradiation, these strained molecules undergo ring-opening to generate diphosphines based on cyclobutane, bicyclo[3.1.1]heptane, and bicyclo[4.1.1]octane frameworks in high yield [12]. The feasibility of initial radical addition can be predicted using density functional theory calculations with the AFIR method, providing computational guidance for reaction design [12].

UV-C photolysis represents an alternative photochemical strategy that operates through direct photochemical bond activation [13]. Irradiation at 280 nm promotes the photochemical uncaging of alkene-protected phosphine-borane adducts, generating frustrated Lewis pairs and related phosphorus-containing products [13]. While this approach provides lower yields (62% BRSM), it demonstrates the versatility of photochemical activation in phosphorus chemistry [13].

The photochemical methodologies offer several advantages over traditional thermal approaches, including mild reaction conditions, excellent functional group tolerance, and the ability to access products that may be difficult to obtain through conventional methods [9] [10] [11]. The operational simplicity of many photochemical procedures, combined with their scalability, makes them attractive alternatives for both research and industrial applications.

MethodLight SourceSubstrateProductsYield (%)
Acetylene difunctionalizationVisible lightAcetylene + phosphinoyl radicalsC₂-linked phosphine oxides39-100
Phosphoranyl radical formationUV (>360 nm)Triphenylphosphine + nucleophilesPhosphine oxidesVariable
Strain-releasing diphosphinationBlue LEDStrained cycles + phosphinesCyclic diphosphines74
UV-C uncagingUV-C (280 nm)Phosphine-borane adductsFrustrated Lewis pairs62

Asymmetric Derivative Preparation

The synthesis of enantiomerically pure diphosphine ligands represents a critical challenge in modern synthetic chemistry, particularly given their importance in asymmetric catalysis [14] [15] [16] [17]. Several sophisticated methodologies have been developed to access chiral diphosphine compounds with high enantioselectivity.

Chiral palladium complex-promoted hydrophosphination represents one of the most successful approaches for asymmetric diphosphine synthesis [15]. This methodology employs an organopalladium complex containing ortho-metalated (R)-(1-(dimethylamino)ethyl)naphthalene as a chiral auxiliary to promote the asymmetric hydrophosphination reaction between diphenylphosphine and phenyldi[(Z)-prop-1-enyl]phosphine [15].

The hydrophosphination reaction proceeds with high regio- and stereoselectivity under mild conditions, generating only two diastereomers in a 1:1 ratio [15]. The products contain both phosphorus and carbon stereogenic centers, which can be separated by fractional crystallization [15]. X-ray crystallographic analysis confirmed the absolute stereochemistries of the isolated products [15].

The chiral auxiliary can be removed chemoselectively from the template products through treatment with concentrated hydrochloric acid, forming the corresponding optically pure neutral dichloro complexes [15]. Subsequent ligand displacement with aqueous cyanide generates the optically pure diphosphine ligands in high yields [15].

Asymmetric Ullmann coupling provides another powerful strategy for accessing chiral biaryl diphosphine ligands [17]. This approach achieved complete atropdiastereoselectivity for the first time in the preparation of biaryl diphosphine oxides via asymmetric intramolecular Ullmann coupling with central-to-axial chirality transfer [17].

The methodology involves the synthesis of diastereomeric biaryl diphosphine ligands with additional chiral centers on the backbone [17]. Substrate-directed asymmetric synthesis occurs during the Ullmann coupling step, providing diastereomeric diphosphine oxides that can be easily separated by column chromatography [17]. Ruthenium catalysts containing these ligands demonstrated superior performance compared to BINAP catalytic systems in asymmetric hydrogenation reactions [17].

Kinetic resolution using copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a complementary approach for accessing P-chiral phosphine oxides [16]. This methodology achieves highly enantioselective kinetic resolution of racemic ethynylphosphine oxides, providing chiral products that serve as versatile P-chiral synthons [16].

The resulting chiral ethynylphosphine oxides can undergo various diversifying reactions to enrich structural diversity [16]. The method represents a significant advancement over conventional syntheses that require stoichiometric amounts of chiral starting materials or chiral reagents [16].

Chiral auxiliary approaches utilizing readily available auxiliaries provide practical methods for P-chiral phosphine oxide synthesis [18]. The use of chiral diphenyl-2-pyrrolidinemethanol as an auxiliary enables the preparation of P-chiral diarylalkyl, aryldialkyl, and triaryl phosphine oxides [18].

This methodology addresses the long-standing racemization issue during solvolysis by employing suitable solvents, low reaction temperatures, and appropriate reaction times [18]. The approach provides a practical and cost-effective synthetic route to P-chiral phosphorus compounds [18].

Spiroketal-based diphosphine ligands represent another class of chiral diphosphines with unique structural features [19]. These ligands demonstrate exceptionally high activity in palladium-catalyzed asymmetric allylic amination reactions, achieving turnover numbers up to 4750 [19]. The long P···P distance in the solid-state structure enables bifunctional catalysis where the phosphorus atoms play complementary roles [19].

The development of SYNPHOS and DIFLUORPHOS as complementary chiral diphosphines illustrates the importance of stereoelectronic design in asymmetric catalysis [20]. These atropisomeric diphosphines have been synthesized on multigram scales and demonstrate full complementarity in terms of enantioselectivity for ruthenium-catalyzed asymmetric hydrogenation [20].

MethodChiral ElementSelectivityApplicationYield/ee
Pd-catalyzed hydrophosphinationMetalated naphthylamineHigh regio-/stereoselectivityP,C-chiral diphosphinesHigh yields
Asymmetric Ullmann couplingCentral-to-axial transferComplete atropdiastereoselectivityBiaryl diphosphines97% ee
CuAAC kinetic resolutionChiral Cu complexHigh enantioselectivityP-chiral synthonsVariable ee
Chiral auxiliaryPyrrolidinemethanolControlled racemizationP-chiral oxidesGood yields

XLogP3

5.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

983-80-2
983-81-3

Dates

Modify: 2023-08-16

Explore Compound Types